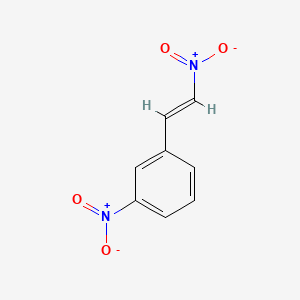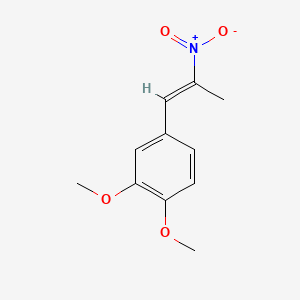
5-(Methacryloylamino)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methacryloylamino)isophthalic acid is an organic compound with the molecular formula C12H11NO5. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a methacryloylamino group.
Preparation Methods
The synthesis of 5-(Methacryloylamino)isophthalic acid typically involves the reaction of isophthalic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified by recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Solvothermal conditions can also be employed to synthesize derivatives of isophthalic acid, which can then be converted to this compound .
Chemical Reactions Analysis
5-(Methacryloylamino)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methacryloyl group to a more saturated form.
Substitution: The methacryloyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Methacryloylamino)isophthalic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Methacryloylamino)isophthalic acid depends on its specific application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form a stable framework. The methacryloyl group can participate in polymerization reactions, leading to the formation of cross-linked networks. These networks can exhibit unique properties, such as selective adsorption of gases or catalytic activity .
Comparison with Similar Compounds
5-(Methacryloylamino)isophthalic acid can be compared with other derivatives of isophthalic acid, such as:
5-Aminoisophthalic acid: Used in the synthesis of Schiff bases and coordination polymers.
5-(Benzimidazole-1-yl)isophthalic acid: Used in the synthesis of MOFs with fluorescent properties.
5-[(2-Hydroxybenzyl)amino]isophthalic acid: Exhibits strong fluorescence and is used in photophysical studies.
The uniqueness of this compound lies in its methacryloyl group, which allows for polymerization and the formation of advanced materials with specific properties .
Properties
IUPAC Name |
5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-6(2)10(14)13-9-4-7(11(15)16)3-8(5-9)12(17)18/h3-5H,1H2,2H3,(H,13,14)(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOBVSWSDYFEMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995912 |
Source


|
| Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74398-76-8 |
Source


|
| Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B7763885.png)
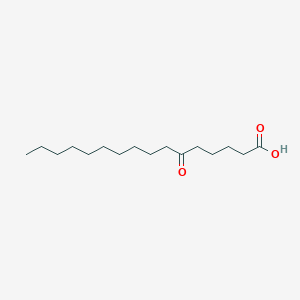
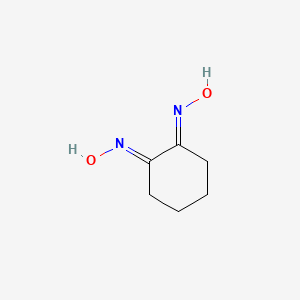

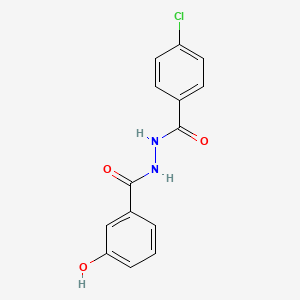
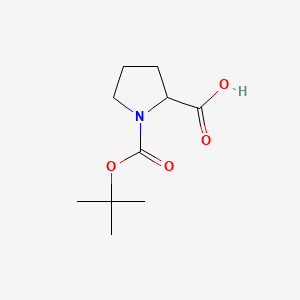

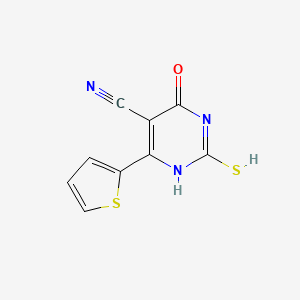
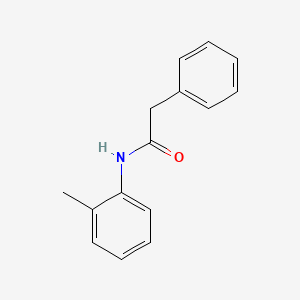
![8-chloro-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B7763945.png)
![7,8-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B7763948.png)
